molecular formula C16H16BrNO2 B4906472 N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide CAS No. 5740-74-9

N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B4906472
CAS No.: 5740-74-9
M. Wt: 334.21 g/mol
InChI Key: JCLFLCHJVZSNTK-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenyl ring and a methoxy-substituted phenyl ring connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 2-methoxyphenylacetic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-bromo-3-methylaniline and the carboxylic acid group of 2-methoxyphenylacetic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, including precise control of temperature, solvent, and reaction time.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and acetamide functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromo group can yield various substituted derivatives, while hydrolysis of the amide bond produces the corresponding amine and carboxylic acid.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromo and methoxy substituents on the phenyl rings can influence the compound’s binding affinity and specificity towards enzymes or receptors. The acetamide linkage plays a crucial role in stabilizing the compound’s conformation and enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-methylphenyl)-2-(2-methoxyphenyl)acetamide: Similar structure with a chloro substituent instead of bromo.

    N-(4-bromo-3-methylphenyl)-2-(2-hydroxyphenyl)acetamide: Similar structure with a hydroxy substituent instead of methoxy.

    N-(4-bromo-3-methylphenyl)-2-(2-ethoxyphenyl)acetamide: Similar structure with an ethoxy substituent instead of methoxy.

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide is unique due to the specific combination of bromo and methoxy substituents, which can impart distinct chemical and biological properties. The presence of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-9-13(7-8-14(11)17)18-16(19)10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLFLCHJVZSNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367386
Record name N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5740-74-9
Record name N-(4-bromo-3-methylphenyl)-2-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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